Piridazina e derivati
Pyridazines and their derivatives are a class of heterocyclic compounds with a pyridazine ring as the core structure. These molecules are characterized by their distinctive aromaticity and unique electronic properties, which make them highly versatile in various applications. Pyridazines find extensive use in pharmaceuticals, where they often act as bioactive moieties due to their ability to bind to specific targets such as enzymes or receptors. Additionally, these compounds play significant roles in the development of agrochemicals, particularly as herbicides and fungicides, leveraging their chemical stability and selective activity. In the field of materials science, pyridazines are explored for their potential in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and solar cells due to their excellent electron-donating and accepting properties. Furthermore, these derivatives have shown promise in dye-sensitized solar cells and as molecular scaffolds in supramolecular chemistry, offering a rich platform for the synthesis of complex structures with tailored functionalities.

Struttura | Nome chimico | CAS | MF |
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3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine | 1936097-79-8 | C8H8IN3 |
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6-chloroimidazo1,2-bpyridazine-3-sulfonamide | 174747-88-7 | C6H5ClN4O2S |
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3,6-Dichloropyridazine-4-sulfonyl chloride | 1557561-16-6 | C4HCl3N2O2S |
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3-(3,6-dimethylpyridazin-4-yl)propanoic acid | 1934813-20-3 | C9H12N2O2 |
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7-Bromoimidazo[1,5-b]pyridazine | 1367827-99-3 | C6H4BrN3 |
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7H-Imidazo[4,5-c]pyridazine, 4-chloro-7-ethyl- | 1268521-56-7 | C7H7ClN4 |
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8-bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine | 933035-36-0 | C6H2BrClFN3 |
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3-(Azidomethyl)pyridazine | 1279818-63-1 | C5H5N5 |
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3,4,6-trifluoropyridazine | 2386912-84-9 | C4HF3N2 |
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3-Chloro-7-methyl-5,6,7,8-tetrahydro-cinnoline | 1706429-21-1 | C9H11ClN2 |
Letteratura correlata
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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